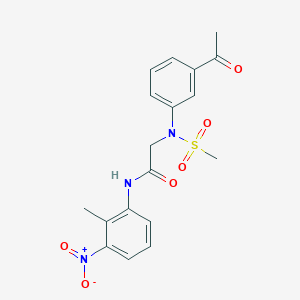
2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide, also known as DPC-423, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of sulfonamides, which are a group of compounds that have been used as antibiotics, diuretics, and other medicinal purposes. DPC-423 has been found to have potential applications in the fields of neuroscience and cancer research.
Mecanismo De Acción
The mechanism of action of 2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide involves its interaction with a specific type of ion channel in the brain. This ion channel is known as the transient receptor potential vanilloid 1 (TRPV1) channel. This compound has been found to inhibit the activity of this channel, which has been linked to pain sensation and inflammation. In cancer cells, this compound has been found to inhibit the activity of an enzyme called carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific application and the concentration used. In studies of the TRPV1 channel, this compound has been found to reduce pain sensation and inflammation in animal models. In cancer cells, this compound has been found to inhibit cell growth and induce cell death. However, the effects of this compound on normal cells and tissues are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide in lab experiments include its high potency and selectivity for the TRPV1 channel and CAIX enzyme. This allows for precise manipulation of these targets without affecting other cellular processes. However, the limitations of using this compound include its potential toxicity and limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the study of 2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide. In neuroscience, further studies are needed to fully understand the role of the TRPV1 channel in pain sensation and inflammation. In cancer research, this compound has shown promise as a chemotherapeutic agent, but further studies are needed to optimize its effectiveness and minimize toxicity. Additionally, this compound has potential applications in other fields, such as metabolic disorders and cardiovascular disease, which warrant further investigation.
Métodos De Síntesis
The synthesis of 2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide involves several steps. The first step involves the reaction of 4-phenoxyaniline with 2,5-difluorobenzenesulfonyl chloride in the presence of a base to form the intermediate compound. The intermediate compound is then reacted with ammonia to form this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide has been studied for its potential use in scientific research. In particular, it has been found to have potential applications in the fields of neuroscience and cancer research. In neuroscience, this compound has been studied for its potential use as a tool to study the role of a specific type of ion channel in the brain. In cancer research, this compound has been studied for its potential use as a chemotherapeutic agent.
Propiedades
IUPAC Name |
2,5-difluoro-N-(4-phenoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO3S/c19-13-6-11-17(20)18(12-13)25(22,23)21-14-7-9-16(10-8-14)24-15-4-2-1-3-5-15/h1-12,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEQMXHRKHYJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-butoxy-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5158538.png)
![3-benzyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158552.png)
![4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5158553.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 1-naphthoate](/img/structure/B5158565.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B5158576.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5158578.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N,N',N'-trimethylsuccinamide](/img/structure/B5158583.png)


![ethyl 4-[3-acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5158612.png)

![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5158627.png)